Bafetinib

Description

This compound has been used in trials studying the treatment of Adult Gliosarcoma, Adult Mixed Glioma, Adult Glioblastoma, Chronic Myeloid Leukemia, and Acute Lymphocytic Leukemia, among others.

This compound is an orally active 2-phenylaminopyrimidine derivative with potential antineoplastic activity. INNO-406 specifically binds to and inhibits the Bcr/Abl fusion protein tyrosine kinase, an abnormal enzyme produced by Philadelphia chromosomal translocation associated with chronic myeloid leukemia (CML). Furthermore, this agent also inhibits the Src-family member Lyn tyrosine kinase, upregulated in imatinib-resistant CML cells and in a variety of solid cancer cell types. The inhibitory effect of INNO-406 on these specific tyrosine kinases decreases cellular proliferation and induces apoptosis. A high percentage of CML patients are refractory to imatinib, which sometimes results from point mutations occurring in the kinase domain of the Bcr/Abl fusion product. Due to its dual inhibitory activity, INNO-406 has been shown to overcome this particular drug resistance and to be a potent and effective agent in the treatment of imatinib-resistant CML.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

a potent and selective dual Bcr-Abl/Lyn tyrosine kinase inhibitor is an agent for imatinib-resistant leukemia

Structure

3D Structure

Properties

IUPAC Name |

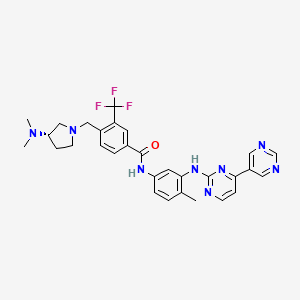

4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31F3N8O/c1-19-4-7-23(13-27(19)39-29-36-10-8-26(38-29)22-14-34-18-35-15-22)37-28(42)20-5-6-21(25(12-20)30(31,32)33)16-41-11-9-24(17-41)40(2)3/h4-8,10,12-15,18,24H,9,11,16-17H2,1-3H3,(H,37,42)(H,36,38,39)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBAJMQHJDFTQJ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31F3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001006512 | |

| Record name | Bafetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859212-16-1 | |

| Record name | Bafetinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859212-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bafetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859212161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bafetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bafetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAFETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVW4Z03I9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bafetinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bafetinib's Mechanism of Action in Chronic Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bafetinib (formerly INNO-406 or NS-187) is a second-generation tyrosine kinase inhibitor (TKI) designed to target the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[1] Developed as a successor to imatinib, this compound exhibits enhanced potency and activity against a range of imatinib-resistant BCR-ABL mutations.[2][3] This technical guide provides an in-depth exploration of the molecular mechanism of this compound in CML, detailing its primary targets, impact on downstream signaling pathways, and its activity in preclinical models. The information is presented through comprehensive data tables, detailed experimental protocols, and visual diagrams of key cellular pathways to support researchers and professionals in oncology drug development.

Core Mechanism: Dual Inhibition of BCR-ABL and Lyn Kinase

This compound functions as a potent and selective dual inhibitor of the BCR-ABL tyrosine kinase and the Src family kinase, Lyn.[4][5] The constitutive activation of the BCR-ABL kinase is the primary driver of CML pathogenesis, leading to uncontrolled proliferation of granulocytes. Lyn kinase, another key player, has been implicated in imatinib resistance.[3] By targeting both kinases, this compound presents a dual-pronged approach to suppressing CML cell growth and overcoming resistance.

Kinase Inhibition Profile

This compound demonstrates significant potency against both wild-type and a variety of mutated BCR-ABL kinases, with the notable exception of the T315I "gatekeeper" mutation.[2][4] Its inhibitory action extends to Lyn kinase, a feature that distinguishes it from first-generation TKIs like imatinib. The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and in various CML cell lines.

Table 1: this compound Kinase Inhibition

| Target Kinase | IC50 (nM) | Reference |

| BCR-ABL | 5.8 | [4][5] |

| Lyn | 19 | [4][5] |

| Fyn | - | [5] |

| c-Kit | Less Potent | [4] |

| PDGFR | Less Potent | [4] |

Table 2: this compound Activity Against Imatinib-Resistant BCR-ABL Mutations

| BCR-ABL Mutant | IC50 (nM) | Reference |

| M244V | Inhibited | [5] |

| G250E | Inhibited | [5] |

| Y253F | Inhibited | [5] |

| E255K | Sensitive | [5] |

| F317L | Inhibited | [5] |

| T315I | No Effect | [4][5] |

Table 3: this compound Cellular Activity in CML Cell Lines

| Cell Line | Description | IC50 (nM) | Reference |

| K562 | BCR-ABL positive | 11 | [4][5] |

| KU812 | BCR-ABL positive | - | [5] |

| BaF3/wt | BCR-ABL positive | - | [5] |

| BaF3/E255K | Imatinib-resistant | Sensitive | [5] |

| 293T (transfected with wt Bcr-Abl) | - | 22 | [4][5] |

Impact on Downstream Signaling Pathways

This compound's inhibition of BCR-ABL and Lyn kinases disrupts the downstream signaling cascades that are crucial for the survival and proliferation of CML cells. This leads to the induction of apoptosis (programmed cell death) and cell cycle arrest.

The BCR-ABL Signaling Cascade

The constitutively active BCR-ABL kinase phosphorylates a multitude of downstream substrates, activating several key signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways.[6][7][8] this compound's inhibition of BCR-ABL effectively shuts down these pro-survival signals. A critical substrate of BCR-ABL is the adaptor protein CrkL, and the phosphorylation status of CrkL is often used as a biomarker for BCR-ABL kinase activity.[9][10]

Figure 1: this compound's inhibition of the BCR-ABL signaling pathway.

Induction of Apoptosis

By blocking the pro-survival signals emanating from BCR-ABL, this compound triggers the intrinsic apoptotic pathway.[11] This is characterized by the modulation of Bcl-2 family proteins, leading to the activation of caspases, the executioners of apoptosis. This compound has been shown to enhance the activity of pro-apoptotic proteins such as Bim, Bad, Bmf, and Bik.[11][12]

Figure 2: this compound's role in inducing apoptosis in CML cells.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the mechanism of action of this compound in CML research.

In Vitro Kinase Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against BCR-ABL and other kinases.[5][13]

-

Reaction Mixture Preparation: Prepare a 25 µL reaction mixture containing a peptide substrate (250 µM), [γ-33P]ATP (740 Bq/µL), and cold ATP (20 µM).

-

Enzyme Addition: Add the purified kinase (e.g., BCR-ABL) to a final concentration of 10 nM.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A DMSO control (no inhibitor) should be included.

-

Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 30-60 minutes).

-

Assay Termination and Detection: Terminate the reaction and measure the incorporation of 33P into the peptide substrate using a suitable method, such as the SignaTECT Protein Tyrosine Kinase Assay System.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

For non-radioactive assays, an enzyme-linked immunosorbent assay (ELISA) format can be used to detect phosphorylated substrates.[5]

Figure 3: A generalized workflow for an in vitro kinase assay.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the effect of this compound on the viability and proliferation of CML cell lines.[4][13]

-

Cell Seeding: Seed CML cells (e.g., K562, KU812) in a 96-well plate at a density of 1 x 10^3 to 5 x 10^3 cells per well in 100 µL of culture medium.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting

This protocol details the steps for analyzing the phosphorylation status of BCR-ABL and its downstream targets, such as CrkL, in response to this compound treatment.

-

Cell Lysis: Treat CML cells with this compound for the desired time, then lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-BCR-ABL, phospho-CrkL, total BCR-ABL, total CrkL, or a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Off-Target Effects and Resistance

While this compound is a selective inhibitor, it is important to consider its potential off-target effects. At a concentration of 0.1 µM, this compound was found to inhibit Fyn and Abl-related gene (Arg) in addition to Abl and Lyn.[5] Understanding the broader kinase inhibition profile is crucial for predicting potential side effects and for designing rational combination therapies.

The primary mechanism of resistance to this compound is the T315I mutation in the BCR-ABL kinase domain.[2][4] This mutation sterically hinders the binding of this compound and other second-generation TKIs to the ATP-binding pocket.

Conclusion

This compound is a potent dual inhibitor of BCR-ABL and Lyn kinases with significant activity against a range of imatinib-resistant CML, excluding the T315I mutation. Its mechanism of action involves the direct inhibition of these kinases, leading to the suppression of downstream pro-survival signaling pathways and the induction of apoptosis. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound in the treatment of CML.

References

- 1. Facebook [cancer.gov]

- 2. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting PI3K/AKT/mTOR network for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combating TKI resistance in CML by inhibiting the PI3K/Akt/mTOR pathway in combination with TKIs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Ponatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound (PD015660, ZGBAJMQHJDFTQJ-DEOSSOPVSA-N) [probes-drugs.org]

- 13. Lyn-IN-1 | dual Bcr-Abl/Lyn inhibitor | CAS 887650-05-7 | InvivoChem [invivochem.com]

Bafetinib: A Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bafetinib (formerly INNO-406 and NS-187) is a potent, orally bioavailable, second-generation tyrosine kinase inhibitor (TKI).[1][2] It was rationally designed based on the chemical structure of imatinib to exhibit improved potency and a distinct selectivity profile, primarily targeting the Bcr-Abl fusion protein and the Src family kinase Lyn.[3][4] This dual inhibitory activity allows this compound to be effective against wild-type Bcr-Abl and many imatinib-resistant Bcr-Abl mutations, with the notable exception of the T315I mutation.[1][3] Its narrower kinase selectivity spectrum compared to other second-generation TKIs like dasatinib suggests a potential for fewer off-target effects.[5] This guide provides a comprehensive overview of this compound's target profile, kinase selectivity, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Target Profile and Kinase Selectivity

This compound is characterized as a potent dual inhibitor of the Bcr-Abl tyrosine kinase and the Src family member Lyn kinase.[6][7] Its efficacy extends to a range of imatinib-resistant Bcr-Abl mutations.[1]

Primary Targets and Potency

This compound demonstrates high potency against its primary targets in biochemical and cellular assays. In cell-free assays, the IC50 values for Bcr-Abl and Lyn are 5.8 nM and 19 nM, respectively.[6][7][8] In cellular models, this compound effectively blocks the autophosphorylation of wild-type Bcr-Abl with IC50 values of 11 nM in K562 cells and 22 nM in 293T cells.[6][8][9]

| Target | Assay Type | IC50 (nM) | Cell Line (if applicable) | Reference(s) |

| Bcr-Abl | Cell-free | 5.8 | N/A | [6][7][8] |

| Lyn | Cell-free | 19 | N/A | [6][7][8] |

| Bcr-Abl (WT) | Cellular | 11 | K562 | [6][8][9] |

| Bcr-Abl (WT) | Cellular | 22 | 293T | [6][8][9] |

Activity Against Imatinib-Resistant Bcr-Abl Mutants

A key feature of this compound is its ability to inhibit 12 of the 13 most common imatinib-resistant Bcr-Abl point mutations.[1][3] However, it is not effective against the T315I "gatekeeper" mutation.[1][6] This positions this compound as a therapeutic option for patients who have developed resistance to imatinib due to specific kinase domain mutations.

| Bcr-Abl Mutant | In Vitro Activity | Reference(s) |

| M244V | Inhibited | [6] |

| G250E | Inhibited | [6] |

| Y253F | Inhibited | [6] |

| E255K | Inhibited | [6][8] |

| F317L | Inhibited | [6] |

| T315I | No effect | [1][6][8] |

Kinase Selectivity Profile

This compound exhibits a more selective kinase inhibition profile compared to imatinib.[10] A screening against a panel of 79 other tyrosine kinases at a concentration of 0.1 µM revealed that this compound significantly inhibits only a few other kinases, including Abl-related gene (ARG) and Fyn.[6][10] At a higher concentration of 1.0 µM, it also inhibits BLK, FLT3, PDGFR (alpha and beta), and p70S6K.[10] Notably, unlike imatinib, this compound does not significantly inhibit PDGFR or c-Kit at lower concentrations.[8][10]

| Kinase | Inhibition at 0.1 µM | Inhibition at 1.0 µM | Reference(s) |

| ARG | Yes | Yes | [10] |

| Fyn | Yes | Yes | [6][10] |

| BLK | No | Yes | [10] |

| FLT3 | No | Yes | [10] |

| PDGFRα | No | Yes | [10] |

| PDGFRβ | No | Yes | [10] |

| p70S6K | No | Yes | [10] |

| c-Kit | No (less potent) | Not specified | [8][10] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of the Bcr-Abl and Lyn tyrosine kinases, which are crucial for the proliferation and survival of certain cancer cells, particularly in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[11][12]

Inhibition of Bcr-Abl Signaling

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic cells. This compound binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates. This blockade of Bcr-Abl activity leads to the induction of both caspase-mediated and caspase-independent apoptosis in Bcr-Abl positive leukemia cell lines.[8]

Modulation of PD-L1 Expression via the c-Myc Pathway

Recent studies have revealed an additional mechanism of action for this compound involving the regulation of programmed death-ligand 1 (PD-L1). This compound has been shown to suppress the transcription of PD-L1 in lung cancer cells by inhibiting the transcription of the c-Myc oncogene.[13][14] This suggests a potential role for this compound in modulating the tumor immune microenvironment.[14]

Experimental Protocols

The characterization of this compound's target profile and kinase selectivity has been achieved through a variety of in vitro and cellular assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay is a standard method for determining the direct inhibitory effect of a compound on a purified kinase.

-

Principle: Measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide substrate by the kinase. Inhibition is quantified by the reduction in radioactivity incorporated into the substrate.

-

Protocol Outline:

-

A reaction mixture is prepared containing the purified kinase (e.g., Bcr-Abl at 10 nM), a peptide substrate (e.g., 250 µM), [γ-³³P]ATP (e.g., 740 Bq/µL), and unlabeled ATP (e.g., 20 µM).[8]

-

Serial dilutions of this compound or a vehicle control are added to the reaction mixture.

-

The reaction is incubated at a controlled temperature for a specified time to allow for phosphorylation.

-

The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP.

-

The radioactivity of the phosphorylated substrate is measured using a scintillation counter.

-

IC50 values are calculated by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay (MTT Assay)

This assay is used to assess the effect of a compound on the viability and proliferation of cancer cell lines.

-

Principle: Measures the metabolic activity of living cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Protocol Outline:

-

Cancer cell lines (e.g., K562, KU812) are seeded in 96-well plates at a specific density (e.g., 1 x 10³ to 5 x 10³ cells/well).[8]

-

Cells are incubated with serial dilutions of this compound for a defined period (e.g., 72 hours).[8]

-

An MTT solution is added to each well, and the plates are incubated to allow for formazan formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.

-

IC50 values, representing the concentration of this compound that inhibits cell proliferation by 50%, are calculated by fitting the data to a logistic curve.[8]

-

Clinical Development and Future Directions

This compound has undergone clinical investigation for the treatment of various malignancies. It has been evaluated in Phase I and II clinical trials for patients with imatinib-resistant or -intolerant CML, B-cell chronic lymphocytic leukemia, and prostate cancer.[1][3] Additionally, due to its ability to cross the blood-brain barrier to some extent, its potential for treating brain tumors has also been explored.[1] The unique target profile of this compound, with its potent dual inhibition of Bcr-Abl and Lyn and its activity against a spectrum of resistance mutations, continues to make it a compound of interest in the development of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. apexbt.com [apexbt.com]

- 7. abmole.com [abmole.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]

- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 11. This compound | C30H31F3N8O | CID 11387605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Facebook [cancer.gov]

- 13. This compound Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | this compound Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer [frontiersin.org]

Bafetinib (INNO-406): A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafetinib (formerly INNO-406) is a potent, orally bioavailable, second-generation dual tyrosine kinase inhibitor targeting both the Bcr-Abl fusion protein and the Src family kinase Lyn.[1][2][3] Developed to overcome resistance to first-generation inhibitors like imatinib, this compound has demonstrated significant preclinical activity across a range of hematological and solid tumors. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies to support further research and development.

Mechanism of Action

This compound was rationally designed based on the chemical structure of imatinib to enhance binding affinity and potency against the Bcr-Abl kinase.[2] It also potently inhibits Lyn kinase, which is often implicated in imatinib resistance in Chronic Myeloid Leukemia (CML).[2][3] The dual inhibition of these kinases disrupts key signaling pathways involved in cell proliferation, survival, and apoptosis.

Kinase Inhibition

This compound has shown high potency against both wild-type and a variety of imatinib-resistant Bcr-Abl mutants, with the notable exception of the T315I mutation.[4][5] In cell-free assays, the IC50 values for Bcr-Abl and Lyn are 5.8 nM and 19 nM, respectively.[5][6]

Cellular Effects

In Bcr-Abl positive leukemia cell lines, this compound effectively blocks the autophosphorylation of Bcr-Abl and induces both caspase-mediated and caspase-independent apoptosis.[4][6] This is achieved in part by upregulating the transcription of several pro-apoptotic Bcl-2 homology (BH)3-only proteins, including Bim, Bmf, and Bik.[1][7] Furthermore, this compound has been shown to suppress the transcription of PD-L1 through the inhibition of c-Myc in lung cancer models, suggesting a potential role in modulating the tumor immune microenvironment.[1][8]

In Vitro Studies

Kinase and Cell-Based Assay Data

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cancer cell lines.

Table 1: this compound Kinase Inhibition

| Target Kinase | IC50 (nM) | Assay Type |

| Bcr-Abl | 5.8 | Cell-free |

| Lyn | 19 | Cell-free |

| Fyn | - | Inhibited at 0.1µM |

| Abl (unphosphorylated) | - | Inhibited |

| Abl (phosphorylated) | - | Inhibited |

Data compiled from multiple sources.[5][6]

Table 2: this compound Cellular Activity (IC50 values)

| Cell Line | Cancer Type | Bcr-Abl Status | IC50 (nM) |

| K562 | CML | Positive (wt) | 11 |

| KU812 | CML | Positive (wt) | - |

| BaF3/wt | Leukemia | Positive (wt) | - |

| 293T (transfected) | - | Positive (wt) | 22 |

| BaF3/E255K | Leukemia | Positive (mutant) | Sensitive |

| BaF3/T315I | Leukemia | Positive (mutant) | No effect |

| U937 | Leukemia | Negative | No effect |

| U-138MG | Glioblastoma | - | ~2.5-5 µM (viability) |

| H292 | Lung Cancer | - | 1.25 µM (PD-L1 inhibition) |

Data compiled from multiple sources.[5][6][9][10]

Experimental Protocols

A standard in vitro kinase assay can be performed in a 25 µL reaction mixture.[6][11]

-

Components:

-

250 µM peptide substrate

-

740 Bq/µL [γ-33P]ATP

-

20 µM cold ATP

-

10 nM of the respective Bcr-Abl kinase

-

Varying concentrations of this compound

-

-

Procedure:

-

Combine the kinase, peptide substrate, and this compound in the reaction buffer.

-

Initiate the reaction by adding the ATP mixture.

-

Incubate at a controlled temperature (e.g., 30°C) for a specified time.

-

Stop the reaction and measure the incorporation of the radiolabeled phosphate into the substrate using a suitable detection system like the SignaTECT protein tyrosine kinase assay system.[6][11]

-

The anti-proliferative effects of this compound can be determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]

-

Procedure:

-

Plate cells (e.g., K562, BaF3) in 96-well plates at a density of 1 x 10³ to 5 x 10³ cells per well.[6]

-

Treat the cells with serial dilutions of this compound (e.g., 0-10 µM) and incubate for 72 hours.[6]

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 values by fitting the data to a logistic curve.[6]

-

In Vivo Studies

This compound has demonstrated significant anti-tumor efficacy in various preclinical animal models.

Table 3: Summary of In Vivo Efficacy Studies

| Cancer Model | Animal Model | Dosing Regimen | Key Findings |

| CML | KU812 Xenograft (Balb/c-nu/nu mice) | 0.2 - 20 mg/kg/day, p.o. | Significant tumor growth inhibition at 0.2 mg/kg/day; complete inhibition at 20 mg/kg/day.[6][12] |

| CNS Leukemia | Ba/F3 Xenograft (mice) | 60 mg/kg this compound + 50 mg/kg CsA | Combination therapy significantly inhibited leukemia growth in the brain.[6] |

| Glioblastoma | U-138MG Xenograft (mice) | - | This compound in combination with cyclosporine A showed therapeutic potential.[9] |

| Lung Cancer | CT26 Xenograft (Balb/c mice) | 30 mg/kg/day, p.o. | Significantly inhibited tumor growth and PD-L1 expression.[8] |

Pharmacokinetic Profile

Preclinical studies in rodents have provided insights into the pharmacokinetic properties of this compound.

-

Bioavailability: In Balb/c mice, the oral bioavailability of this compound is 32%.[6]

-

Blood-Brain Barrier Penetration: A small fraction of this compound can cross the blood-brain barrier, achieving concentrations in the brain that are approximately 10% of plasma levels in rats.[13] Peak brain concentrations in mice were observed 2 hours after oral administration.[13] However, this compound is a substrate for the P-glycoprotein (P-gp) efflux pump, which may limit its brain accumulation.[13] Human studies have indicated that this compound does not sufficiently cross the blood-brain barrier for the treatment of brain tumors.[14]

-

Plasma Protein Binding: this compound is highly protein-bound (95%) in both humans and rats.[13]

Experimental Protocols

-

Cell Implantation:

-

Harvest cancer cells (e.g., KU812, CT26) during their exponential growth phase.

-

Inject the cells subcutaneously into the flank of immunocompromised mice (e.g., Balb/c-nu/nu).

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the animals into treatment and control groups.

-

Administer this compound orally (p.o.) via gavage at the desired dose and schedule. The vehicle control could be a solution of 0.5% methylcellulose.[6]

-

-

Efficacy Evaluation:

-

Measure tumor volume regularly using calipers.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, tumors can be excised for further analysis (e.g., western blot for target protein expression).

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways targeted by this compound and a general experimental workflow for its preclinical evaluation.

This compound Mechanism of Action in Bcr-Abl Positive Leukemia

Caption: this compound inhibits Bcr-Abl, blocking downstream pro-survival pathways.

This compound's Effect on the Lyn Kinase and PD-L1 Expression

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | this compound Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer [frontiersin.org]

- 9. ascopubs.org [ascopubs.org]

- 10. This compound Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]

- 12. Lyn Kinase Promotes the Proliferation of Malignant Melanoma Cells through Inhibition of Apoptosis and Autophagy via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Neuropharmacokinetic Assessment of this compound, a Second Generation Dual BCR-Abl/Lyn Tyrosine Kinase Inhibitor, in Patients with Recurrent High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A neuropharmacokinetic assessment of this compound, a second generation dual BCR-Abl/Lyn tyrosine kinase inhibitor, in patients with recurrent high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Bafetinib's Impact on Bcr-Abl Downstream Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafetinib (formerly INNO-406 or NS-187) is a potent, second-generation, dual tyrosine kinase inhibitor (TKI) that targets both the Bcr-Abl fusion protein and the Src family kinase Lyn.[1][2] This specificity offers a therapeutic advantage in the treatment of Philadelphia chromosome-positive (Ph+) leukemias, such as chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), particularly in cases of imatinib resistance.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on critical downstream signaling pathways, a compilation of quantitative data, and detailed experimental protocols for key assays.

Mechanism of Action: Dual Inhibition of Bcr-Abl and Lyn Kinase

This compound was rationally designed based on the chemical structure of imatinib to enhance binding affinity and potency against the Bcr-Abl kinase.[1] A key structural modification, the addition of a trifluoromethyl group, allows this compound to exploit a hydrophobic pocket in the Abl kinase domain, resulting in a significant increase in inhibitory activity compared to imatinib.[2]

This compound's primary mechanism of action involves the direct inhibition of the Bcr-Abl tyrosine kinase, preventing its autophosphorylation and subsequent activation of downstream signaling cascades that drive malignant cell proliferation and survival.[4] In addition to its potent activity against wild-type Bcr-Abl, this compound is also effective against a majority of imatinib-resistant Bcr-Abl point mutations, with the notable exception of the T315I "gatekeeper" mutation.[3][5]

Crucially, this compound also inhibits Lyn kinase, a member of the Src family of tyrosine kinases.[3] Overexpression and activation of Lyn have been identified as a mechanism of resistance to imatinib.[1] By dually targeting both Bcr-Abl and Lyn, this compound provides a more comprehensive blockade of oncogenic signaling in Ph+ leukemias.

This compound's Effect on Bcr-Abl Downstream Signaling Pathways

The constitutive activation of the Bcr-Abl tyrosine kinase initiates a complex network of downstream signaling pathways crucial for the leukemic phenotype. This compound's inhibitory action on Bcr-Abl and Lyn effectively abrogates these signals, leading to cell cycle arrest and apoptosis.

Inhibition of Pro-Survival and Proliferative Signaling

While direct evidence from the initial search results on this compound's specific impact on STAT5, MAPK, and PI3K/AKT phosphorylation is limited, its known role as a potent Bcr-Abl inhibitor strongly implies a reduction in the activity of these pathways, which are well-established downstream effectors of Bcr-Abl. The inhibition of these pathways collectively contributes to the anti-leukemic effects of this compound.

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. Bcr-Abl is known to activate PI3K/Akt signaling. While the provided search results do not offer specific data on this compound's direct effect on Akt phosphorylation, its inhibition of Bcr-Abl would logically lead to the downregulation of this pathway.[6]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another key signaling cascade downstream of Bcr-Abl that controls cell proliferation and differentiation.[7] this compound's inhibition of Bcr-Abl is expected to suppress this pathway.

-

JAK/STAT Pathway: The JAK/STAT pathway, particularly STAT5, is constitutively activated by Bcr-Abl and plays a crucial role in the proliferation and survival of CML cells.[8] this compound's mechanism of action strongly suggests an inhibitory effect on STAT5 phosphorylation.

Induction of Apoptosis

This compound effectively induces apoptosis in Bcr-Abl positive cells through the intrinsic, Bcl-2 family-regulated pathway.[5] This is achieved by upregulating the transcription of several pro-apoptotic BH3-only proteins, including Bim, Bmf, and Bik.[5][6] This transcriptional upregulation is significantly more potent with this compound as compared to imatinib.[5] The induction of these pro-apoptotic proteins disrupts the balance of the Bcl-2 family, leading to the activation of caspases and programmed cell death.

Caption: this compound inhibits Bcr-Abl and Lyn, blocking downstream pro-survival and proliferative pathways.

Quantitative Data

The following tables summarize the in vitro potency of this compound from various studies.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| Bcr-Abl | Cell-free | 5.8 | [4] |

| Lyn | Cell-free | 19 | [4] |

Table 2: Inhibition of Bcr-Abl Autophosphorylation in Cellular Assays

| Cell Line | IC50 (nM) | Reference |

| K562 | 11 | [4] |

| 293T (transfected with wt Bcr-Abl) | 22 | [4] |

Table 3: Antiproliferative Activity in Bcr-Abl Positive Cell Lines

| Cell Line | IC50 (nM) | Reference |

| K562 | Data not specified | [4] |

| KU812 | Data not specified | [4] |

| BaF3/wt | Data not specified | [4] |

| BaF3/E255K | Data not specified | [4] |

Note: While the source indicates potent antiproliferative effects, specific IC50 values for these cell lines were not provided in the search results.

Experimental Protocols

Bcr-Abl Kinase Assay (In Vitro)

This protocol is based on the methodology described for assessing the direct inhibitory effect of this compound on Bcr-Abl kinase activity.[9]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Bcr-Abl kinase in a cell-free system.

Materials:

-

Recombinant Bcr-Abl kinase (10 nM)

-

Peptide substrate (250 µM)

-

[γ-33P]ATP (740 Bq/µL)

-

Cold Adenosine Triphosphate (ATP) (20 µM)

-

This compound (serial dilutions)

-

Reaction buffer

-

SignaTECT Protein Tyrosine Kinase Assay System

-

25 µL reaction mixture volume

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 25 µL reaction volume, combine the recombinant Bcr-Abl kinase (10 nM), the peptide substrate (250 µM), and the desired concentration of this compound.

-

Initiate the kinase reaction by adding a mixture of [γ-33P]ATP (740 Bq/µL) and cold ATP (20 µM).

-

Incubate the reaction mixture under conditions optimal for kinase activity (e.g., 30°C for a specified time).

-

Terminate the reaction and measure the incorporation of the radiolabeled phosphate into the peptide substrate using the SignaTECT system, following the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a logistic curve.

Caption: Workflow for determining this compound's in vitro IC50 against Bcr-Abl kinase.

Cell Proliferation (MTT) Assay

This protocol is adapted from the methodology used to assess the antiproliferative effects of this compound on CML cell lines.[4]

Objective: To determine the IC50 of this compound for inhibiting the proliferation of Bcr-Abl positive cell lines.

Materials:

-

Bcr-Abl positive cell lines (e.g., K562, KU812, BaF3/wt)

-

Bcr-Abl negative control cell line (e.g., U937)

-

Complete cell culture medium

-

This compound (serial dilutions)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 1 x 10³ to 5 x 10³ cells per well, depending on the cell line.[4]

-

Allow cells to adhere or stabilize for a few hours.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[4]

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a logistic curve.

Caption: Workflow for assessing the antiproliferative effects of this compound using an MTT assay.

Western Blotting for Phospho-Protein Analysis

This is a generalized protocol for assessing the phosphorylation status of downstream signaling proteins.

Objective: To determine the effect of this compound on the phosphorylation of Bcr-Abl and its downstream targets (e.g., STAT5, ERK, Akt).

Materials:

-

Bcr-Abl positive cells

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture Bcr-Abl positive cells and treat with various concentrations of this compound for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a potent dual inhibitor of Bcr-Abl and Lyn kinases, demonstrating significant activity against both wild-type and many imatinib-resistant Bcr-Abl mutations. Its mechanism of action involves the direct inhibition of these kinases, leading to the suppression of critical downstream signaling pathways that govern cell proliferation and survival. Furthermore, this compound actively promotes apoptosis through the upregulation of pro-apoptotic BH3-only proteins. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapies for Ph+ leukemias. Further investigation into the precise effects of this compound on the phosphorylation status of key downstream effectors such as STAT5, ERK, and Akt will provide a more detailed understanding of its molecular mechanism.

References

- 1. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Computational Approach to Analyze the Mechanism of Action of the Kinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

The Role of Lyn Kinase Inhibition by Bafetinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bafetinib (formerly INNO-406 and NS-187) is a potent, orally bioavailable, second-generation tyrosine kinase inhibitor (TKI) that functions as a dual inhibitor of both Bcr-Abl and the Src family kinase, Lyn.[1][2][3] This dual inhibitory action makes it a significant agent in overcoming resistance to first-generation TKIs like imatinib, particularly in the context of Philadelphia chromosome-positive (Ph+) leukemias such as Chronic Myeloid Leukemia (CML).[2][4] Lyn kinase, a key regulator in both activating and inhibitory signaling pathways within hematopoietic cells, is frequently implicated in the pathogenesis of various cancers and autoimmune diseases.[5][6] This technical guide provides an in-depth overview of the mechanism of Lyn kinase inhibition by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Introduction to Lyn Kinase

Lyn, a member of the Src family of non-receptor protein tyrosine kinases, plays a critical and often dualistic role in signal transduction.[5] It is integral to the signaling cascades of various cell surface receptors, including the B-cell receptor (BCR), and is involved in regulating a multitude of cellular processes such as proliferation, differentiation, survival, and apoptosis.[6] Dysregulation of Lyn kinase activity has been linked to the progression of several solid tumors and hematological malignancies, as well as autoimmune disorders like systemic lupus erythematosus (SLE).[3][5]

This compound: A Dual Bcr-Abl/Lyn Kinase Inhibitor

This compound was rationally designed based on the structure of imatinib to achieve higher potency and overcome resistance mechanisms.[3] Its ability to inhibit both Bcr-Abl and Lyn kinases addresses a key mechanism of imatinib resistance, where Lyn kinase can be upregulated.[4]

Mechanism of Action

This compound competitively binds to the ATP-binding site of the kinase domain of both Bcr-Abl and Lyn, thereby inhibiting their phosphorylation activity. This blockade prevents the downstream signaling events that drive oncogenesis.[2]

Quantitative Data: this compound's Inhibitory Profile

The following tables summarize the inhibitory activity of this compound against various kinases, providing a comparative view of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound (IC50)

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| Bcr-Abl | 5.8 | Cell-free | [2] |

| Lyn | 19 | Cell-free | [2] |

| Fyn | >100 | Cell-free | [1] |

| Abl (mutant M244V) | Potent Inhibition | In vitro kinase assay | [1] |

| Abl (mutant G250E) | Potent Inhibition | In vitro kinase assay | [1] |

| Abl (mutant Y253F) | Potent Inhibition | In vitro kinase assay | [1] |

| Abl (mutant F317L) | Potent Inhibition | In vitro kinase assay | [1] |

| Abl (mutant T315I) | No effect | In vitro kinase assay | [1] |

Table 2: Cellular Activity of this compound (IC50)

| Cell Line | IC50 (nM) | Cell Type | Reference |

| K562 | 11 | CML, Bcr-Abl+ | [2] |

| 293T (transfected with wt Bcr-Abl) | 22 | Embryonic Kidney | [2] |

| KU812 | Potent Suppression | CML, Bcr-Abl+ | [2] |

| BaF3/wt | Potent Suppression | Pro-B, Bcr-Abl+ | [2] |

| BaF3/E255K | Dose-dependent antiproliferative effect | Pro-B, Bcr-Abl mutant | [2] |

| U937 | No effect | Histiocytic Lymphoma, Bcr-Abl- | [2] |

Signaling Pathways Modulated by this compound through Lyn Inhibition

This compound's inhibition of Lyn kinase significantly impacts downstream signaling pathways, particularly in B-cells.

B-Cell Receptor (BCR) Signaling

Lyn kinase plays a dual role in BCR signaling. It initiates activating signals by phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) of Igα/β, leading to the recruitment and activation of Syk.[5][7] This cascade ultimately results in cell proliferation and survival.[7] Conversely, Lyn also mediates inhibitory signals by phosphorylating immunoreceptor tyrosine-based inhibitory motifs (ITIMs) on co-receptors like CD22 and FcγRIIB, which recruit phosphatases to dampen the activating signals.[5][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on Lyn kinase.

In Vitro Lyn Kinase Inhibition Assay

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of this compound against Lyn kinase.

Materials:

-

Recombinant human Lyn kinase

-

Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

-

This compound (dissolved in DMSO)

-

Streptavidin-coated plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add 10 µL of each this compound dilution. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Add 20 µL of a solution containing the peptide substrate and [γ-³³P]ATP in kinase reaction buffer to each well.

-

Initiate the kinase reaction by adding 20 µL of a solution containing Lyn kinase in kinase reaction buffer to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.

-

Transfer 80 µL of the reaction mixture to a streptavidin-coated plate and incubate at room temperature for 30 minutes to allow the biotinylated substrate to bind.

-

Wash the plate three times with phosphate-buffered saline (PBS) to remove unincorporated [γ-³³P]ATP.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., K562)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a DMSO-only control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[2]

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[9][10]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9][10]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis of Lyn Phosphorylation

This protocol is for detecting the phosphorylation status of Lyn kinase in cells treated with this compound.

Materials:

-

Cell line expressing Lyn kinase

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Lyn (e.g., Tyr397 or Tyr507) and anti-total-Lyn

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Chemiluminescent substrate

Procedure:

-

Culture cells and treat with various concentrations of this compound for a specified time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Lyn antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-Lyn antibody as a loading control.

Clinical Development of this compound

This compound has been evaluated in clinical trials for various malignancies. Phase I trials in patients with imatinib-resistant or -intolerant CML demonstrated clinical activity.[3] Phase II trials have been completed for hormone-refractory prostate cancer and for relapsed or refractory B-cell chronic lymphocytic leukemia (B-CLL).[11][12]

Conclusion

This compound's dual inhibition of Bcr-Abl and Lyn kinases provides a promising therapeutic strategy, particularly in overcoming resistance to earlier-generation TKIs. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of kinase inhibitors. The intricate role of Lyn kinase in both promoting and suppressing cellular signaling underscores the importance of targeted therapies like this compound in the precision medicine landscape.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Frontiers | Lyn, Lupus, and (B) Lymphocytes, a Lesson on the Critical Balance of Kinase Signaling in Immunity [frontiersin.org]

- 6. LYN - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

The Structure-Activity Relationship of Bafetinib: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Dual Bcr-Abl/Lyn Kinase Inhibitor

Bafetinib (also known as INNO-406 or NS-187) is a second-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance to imatinib in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing the molecular interactions, experimental methodologies, and key structural modifications that govern its inhibitory potency and selectivity.

Introduction: The Rationale for this compound's Development

Imatinib, the first-in-class Bcr-Abl inhibitor, revolutionized the treatment of CML. However, the emergence of drug resistance, often due to point mutations in the Bcr-Abl kinase domain, necessitated the development of new therapeutic agents.[2] this compound was rationally designed based on the chemical scaffold of imatinib with modifications aimed at enhancing its binding affinity and potency against wild-type and various imatinib-resistant Bcr-Abl mutants.[1] A key feature of this compound is its dual inhibitory activity against both Bcr-Abl and Lyn, a Src family kinase implicated in imatinib resistance.[1][2]

Core Structure and Key Pharmacophoric Features

This compound's chemical structure consists of a central 2-phenylaminopyrimidine core, which is a common feature in many kinase inhibitors, responsible for key hydrogen bonding interactions within the ATP-binding site of the kinase. The molecule's design was guided by exploiting a hydrophobic pocket in the Abl kinase domain, which was identified through crystal structure analysis of imatinib bound to Abl.[2]

Structure-Activity Relationship (SAR) Studies

The development of this compound involved systematic modifications of the imatinib scaffold to optimize its inhibitory activity. A key publication by Asaki et al. in Bioorganic & Medicinal Chemistry Letters (2006) details the SAR of a series of 3-substituted benzamide derivatives.

The Critical Role of the 3-Trifluoromethyl Group

One of the most significant findings from the SAR studies was the impact of substitutions on the benzamide ring. The introduction of a trifluoromethyl (-CF3) group at the 3-position of the benzamide ring resulted in a dramatic increase in potency. This modification was designed to occupy a hydrophobic pocket near the phenyl ring of the inhibitor, a region not fully exploited by imatinib.[2] The trifluoromethyl group's strong electron-withdrawing nature and lipophilicity contribute to favorable hydrophobic interactions within this pocket, leading to enhanced binding affinity.[2]

Quantitative SAR Data

The following tables summarize the quantitative data from SAR studies, highlighting the impact of various substitutions on the inhibitory activity against the Bcr-Abl positive K562 cell line.

| Compound | Substitution (R) | K562 IC50 (nM) |

| Imatinib | - | 250 |

| This compound (9b) | 3-CF3 | 4.5 |

| 9a | 3-F | 13 |

| 9c | 3-Cl | 11 |

| 9d | 3-Br | 12 |

| 9e | 3-I | 20 |

| 9f | 3-CH3 | 110 |

| 9g | 3-OCH3 | 240 |

| 9h | 3-NO2 | 160 |

| 9i | 3-CN | 90 |

| 9j | 3-NH2 | >1000 |

Data sourced from Asaki et al., Bioorganic & Medicinal Chemistry Letters, 2006, 16(5), 1421-1425.

As the data clearly indicates, the introduction of a trifluoromethyl group at the 3-position (this compound) resulted in a greater than 55-fold increase in potency compared to imatinib. Halogen substitutions at the same position also yielded highly potent compounds.

Kinase Selectivity Profile

This compound exhibits potent inhibition of both Bcr-Abl and the Src family kinase Lyn, with IC50 values of 5.8 nM and 19 nM, respectively, in cell-free assays.[3] This dual inhibitory activity is a key differentiator from imatinib and is thought to contribute to its efficacy in imatinib-resistant CML. This compound is more selective than imatinib and does not significantly inhibit PDGFR or c-KIT.[3] It is effective against most imatinib-resistant mutations, with the notable exception of the T315I "gatekeeper" mutation.[2]

| Kinase | This compound IC50 (nM) |

| Bcr-Abl | 5.8 |

| Lyn | 19 |

| Fyn | >100 |

| Lck | >100 |

| PDGFR | >1000 |

| c-Kit | >1000 |

Data compiled from multiple sources.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Bcr-Abl Kinase Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.

Materials:

-

Recombinant Bcr-Abl kinase

-

Peptide substrate (e.g., Abltide)

-

ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds (this compound and analogs) dissolved in DMSO

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant Bcr-Abl kinase, and the peptide substrate.

-

Add serial dilutions of the test compounds to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

-

Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radiolabel in the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

-

K562 (Bcr-Abl positive) and Ba/F3 (parental, Bcr-Abl negative) cell lines

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (this compound and analogs) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the K562 and Ba/F3 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach or stabilize overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to a DMSO-treated control group.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and a typical experimental workflow provide a clearer understanding of this compound's mechanism of action and its evaluation process.

Caption: Bcr-Abl Signaling Pathway and the Point of Inhibition by this compound.

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion

The structure-activity relationship studies of this compound have provided critical insights into the molecular features required for potent and selective inhibition of the Bcr-Abl and Lyn kinases. The strategic placement of a trifluoromethyl group to exploit a hydrophobic pocket in the Abl kinase domain was a key discovery that led to a significant enhancement in inhibitory activity over imatinib. The comprehensive evaluation of a series of analogs has elucidated the importance of specific substitutions on the benzamide ring. This detailed understanding of this compound's SAR is invaluable for the design of next-generation kinase inhibitors with improved efficacy and resistance profiles for the treatment of leukemia and other malignancies.

References

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

Bafetinib's Activity Against Bcr-Abl Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of bafetinib (formerly INNO-406 or NS-187), a second-generation dual Bcr-Abl and Lyn tyrosine kinase inhibitor. Developed to overcome resistance to first-generation inhibitors like imatinib, this compound has demonstrated significant potency against wild-type Bcr-Abl and a wide range of clinically relevant, imatinib-resistant mutations. This document details its mechanism of action, quantitative efficacy, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action and Kinase Selectivity

This compound is a rationally designed 2-phenylaminopyrimidine derivative based on the chemical structure of imatinib.[1][2] Modifications were introduced to enhance binding affinity and potency against the Bcr-Abl kinase.[1][2] Its primary mechanism of action is the direct inhibition of the Bcr-Abl fusion protein's tyrosine kinase activity, which is the constitutive driver of cellular proliferation in Philadelphia chromosome-positive (Ph+) leukemias.[3]

A key feature of this compound is its dual-inhibitor status, also potently targeting Lyn, a Src family kinase.[1][2] The overexpression of Lyn has been identified as a mechanism of resistance to imatinib, making this compound a promising agent in relapsed or refractory cases.[1] Compared to imatinib, this compound exhibits a narrower kinase spectrum and greater selectivity, with minimal inhibitory activity against c-KIT or platelet-derived growth factor receptor (PDGFR), potentially leading to fewer off-target effects.[4][5]

This compound's inhibition of Bcr-Abl blocks its autophosphorylation, preventing the activation of downstream signaling pathways crucial for cell proliferation and survival.[4] This blockade ultimately induces apoptosis in Bcr-Abl-positive cells through both caspase-mediated and caspase-independent mechanisms.[4] The apoptotic response is driven by the intrinsic, Bcl-2 family-regulated pathway, involving the upregulation of pro-apoptotic BH3-only proteins such as Bim, Bmf, and Bik.[6][7]

Quantitative Efficacy Against Bcr-Abl

This compound has shown significantly greater potency than imatinib in preclinical studies. In vitro, it is 25- to 55-fold more potent, and it is at least 10-fold more effective in suppressing the growth of Bcr-Abl-positive tumors in vivo.[1][2][6]

| Target Kinase | This compound IC50 (nM) | Reference |

| Bcr-Abl | 5.8 | [4] |

| Lyn | 19 | [4] |

| Cell Line | Bcr-Abl Status | This compound IC50 (nM) | Reference |

| K562 | Wild-Type | 11 | [4][8] |

| 293T | Transfected Wild-Type | 22 | [4][8] |

| Bcr-Abl Mutation | Status | This compound Activity | Reference |

| P-Loop | |||

| M244V | Imatinib-Resistant | Inhibits | [8] |

| G250E | Imatinib-Resistant | Inhibits | [8] |

| Y253F | Imatinib-Resistant | Inhibits | [8] |

| E255K | Imatinib-Resistant | Sensitive | [4][8] |

| Activation Loop | |||

| F317L | Imatinib-Resistant | Inhibits | [8] |

| Gatekeeper | |||

| T315I | Imatinib-Resistant | No Effect | [4][6][8] |

This compound has been shown to inhibit 12 of the 13 most common imatinib-resistant Bcr-Abl point mutations, with the notable exception of the highly refractory T315I "gatekeeper" mutation.[1][2]

Key Experimental Protocols

The following are detailed methodologies for assays commonly used to evaluate the efficacy of this compound.

This protocol outlines the procedure for measuring the direct inhibitory effect of this compound on Bcr-Abl kinase activity in a cell-free system.

-

Reaction Mixture Preparation: Prepare a 25 μL reaction mixture containing a suitable peptide substrate (e.g., Abltide) at 250 μM, 740 Bq/μL [γ-33P]ATP, 20 μM non-radiolabeled ATP, and the appropriate buffer.[4]

-

Enzyme Addition: Add the purified, recombinant Bcr-Abl kinase (wild-type or mutant) to a final concentration of 10 nM.[4]

-

Inhibitor Addition: Add this compound at various concentrations (e.g., serial dilutions) to the reaction wells. Include a DMSO vehicle control.

-

Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specified time.

-

Reaction Termination & Detection: Stop the reaction and measure the incorporation of the radiolabeled phosphate into the peptide substrate using a system like the SignaTECT Protein Tyrosine Kinase Assay System or a non-radioactive ELISA-based method.[4][8]

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a logistic curve.

This protocol details the method for assessing this compound's effect on the viability and proliferation of Bcr-Abl-positive cell lines.

-

Cell Plating: Seed cells in 96-well plates at a density of 1 x 10³ cells/well (for BaF3 lines) or 5 x 10³ cells/well (for K562, KU812 lines).[4]

-

Compound Treatment: Add serial dilutions of this compound (e.g., from 0 to 10 μM) to the wells.[4] Include a Bcr-Abl-negative cell line (e.g., U937) as a control for specificity.[4]

-

Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.[4]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours, allowing viable cells to convert the tetrazolium salt into formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and calculate IC50 values by fitting the dose-response data to a logistic curve.[4]

This protocol is used to visualize the inhibition of Bcr-Abl autophosphorylation and downstream signaling.

-

Cell Treatment and Lysis: Treat Bcr-Abl-positive cells with varying concentrations of this compound for a defined period. Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of a target protein (e.g., anti-phospho-Abl, anti-phospho-STAT5).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total protein (e.g., total Abl) and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.

Signaling Pathways and Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.

Caption: Bcr-Abl and Lyn signaling pathways and points of inhibition by this compound.

Caption: Workflow for an in vitro radiometric protein tyrosine kinase assay.

Caption: Workflow for a cell-based MTT proliferation and viability assay.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]